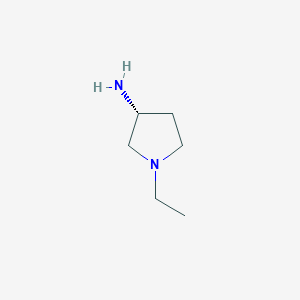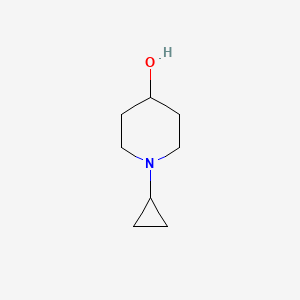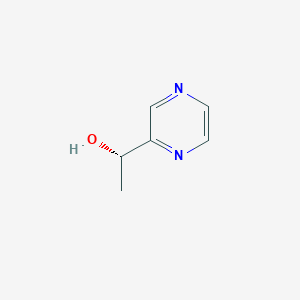
2-氯-5-(2-氟苯基)嘧啶
描述
2-Chloro-5-(2-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 . It is a compound of interest in the field of chemistry due to its potential applications in various areas.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-fluorophenyl)pyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It is substituted at the 2nd position by a chlorine atom and at the 5th position by a 2-fluorophenyl group .科学研究应用
药物合成
2-氯-5-(2-氟苯基)嘧啶是合成各种药理活性化合物的重要中间体。 它的结构在创建具有潜在抗炎和激酶抑制活性的分子中起着关键作用 。该化合物与不同官能团相互作用的能力使其成为药物开发中通用的前体。
有机合成
在有机化学中,该化合物用于通过亲核取代反应构建复杂分子。 它作为合成苯胺嘧啶的构建模块,由于其多样的生物活性,苯胺嘧啶在药物化学中具有重要意义 。
药物化学
2-氯-5-(2-氟苯基)嘧啶在药物化学中的作用是深远的。 它参与了新型治疗剂的开发,特别是作为构建具有增强药物样性质和改进的ADME-Tox特征分子的支架 。
药物发现
该化合物在新型药物的发现中起着重要作用。 它经常用于设计模拟ATP的酪氨酸激酶抑制剂,这些抑制剂在靶向参与癌细胞增殖的特定酶中至关重要 。
生物化学应用
2-氯-5-(2-氟苯基)嘧啶也用于生物化学研究。 它可以用于与酶抑制和受体-配体相互作用相关的研究,提供对生化途径的见解 。
工业用途
在工业上,2-氯-5-(2-氟苯基)嘧啶用于合成在农业和材料科学等各个领域都有应用的化合物。 它的衍生物正在探索其作为激酶抑制剂的潜力,这可能导致新型杀虫剂或除草剂的开发 。
作用机制
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to influence several biochemical pathways, particularly those involved in inflammation .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, including anti-inflammatory effects .
生化分析
Biochemical Properties
2-Chloro-5-(2-fluorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of various kinases, including protein kinase Cθ and aurora kinases . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic applications, as kinase inhibitors are often used in the treatment of cancer and other diseases.
Cellular Effects
The effects of 2-Chloro-5-(2-fluorophenyl)pyrimidine on various types of cells and cellular processes have been studied extensively. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are key regulators of inflammatory responses . Additionally, 2-Chloro-5-(2-fluorophenyl)pyrimidine has been found to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .
Molecular Mechanism
At the molecular level, 2-Chloro-5-(2-fluorophenyl)pyrimidine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity . This inhibition can lead to the downregulation of signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are critical for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-5-(2-fluorophenyl)pyrimidine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of monitoring the temporal effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(2-fluorophenyl)pyrimidine at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, the compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
2-Chloro-5-(2-fluorophenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete. The metabolic pathways of 2-Chloro-5-(2-fluorophenyl)pyrimidine are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(2-fluorophenyl)pyrimidine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution of 2-Chloro-5-(2-fluorophenyl)pyrimidine is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(2-fluorophenyl)pyrimidine plays a crucial role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of 2-Chloro-5-(2-fluorophenyl)pyrimidine is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDGOABMVTBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

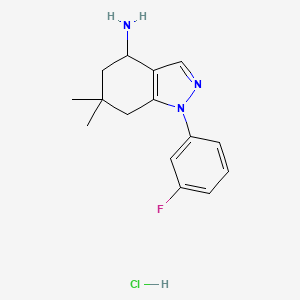
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
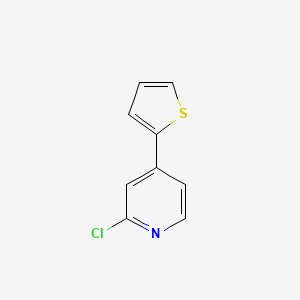
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
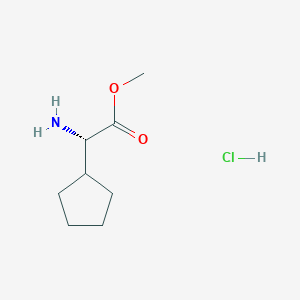
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
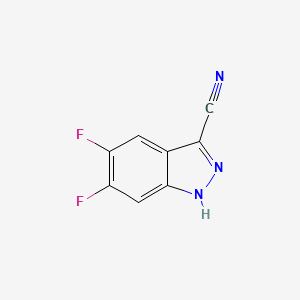
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
